methyl (4-((3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate

Description

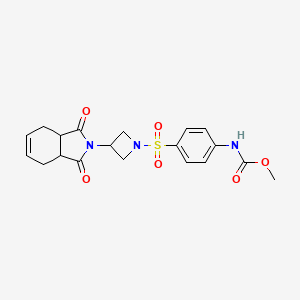

This compound features a methyl carbamate group linked to a para-substituted phenyl ring via a sulfonyl bridge. The sulfonyl group connects to an azetidine (four-membered nitrogen-containing ring), which is further substituted with a 1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl moiety. This isoindole-derived fragment introduces a bicyclic structure with two ketone groups, likely influencing the compound’s electronic properties and steric profile.

Properties

IUPAC Name |

methyl N-[4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6S/c1-28-19(25)20-12-6-8-14(9-7-12)29(26,27)21-10-13(11-21)22-17(23)15-4-2-3-5-16(15)18(22)24/h2-3,6-9,13,15-16H,4-5,10-11H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQPAJHNIDNDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-((3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 413.5 g/mol. The structure includes a methanoisoindole core linked to a sulfonamide and carbamate moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H29N3O4 |

| Molecular Weight | 413.5 g/mol |

| CAS Number | 193269-82-8 |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with dioxoisoindole frameworks have shown effectiveness against various bacterial strains. In vitro studies demonstrated that methyl carbamate derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies reveal that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases associated with cell proliferation.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.

The proposed mechanism of action involves interaction with cellular targets such as enzymes or receptors. The sulfonamide group may facilitate binding to specific proteins involved in cellular signaling pathways. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that contribute to its biological effects.

Comparative Analysis

A comparison with similar compounds reveals distinct differences in biological activity:

| Compound Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Methyl Carbamate Derivatives | Moderate | High |

| Dioxoisoindole Derivatives | High | Moderate |

| Nitrobenzamide Compounds | Low | High |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups (carbamate, sulfonyl, azetidine, isoindole) are compared below with analogs from the evidence:

Table 1: Structural Comparison of Key Compounds

Key Differences and Implications

Core Heterocycles :

- The target compound uniquely combines azetidine and isoindole-dione, which may enhance rigidity and binding specificity compared to simpler carbamates like asulam or carbendazim.

- Asulam and carbendazim rely on aromatic sulfonyl or benzimidazole groups, respectively, for bioactivity. The absence of a nitrogen-rich azetidine in these analogs may limit their target selectivity .

Benomyl includes a urea linker, which is absent in the target compound but critical for its antifungal activity via microtubule disruption .

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of azetidine and isoindole precursors, contrasting with simpler carbamates like asulam, which can be synthesized via direct sulfonylation and carbamate formation . Heterocyclic systems in I-6230 and benomyl demand specialized coupling reactions (e.g., nucleophilic aromatic substitution or cyclocondensation), as seen in triazolopyrimidine syntheses () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.